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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the crystallographic data for several derivatives of
2-butenoate, offering insights into their molecular geometry and intermolecular interactions.
While crystallographic data for derivatives of methyl (E)-3-chloro-2-butenoate is not readily
available in the public domain, this guide will focus on structurally related compounds for which
single-crystal X-ray diffraction data has been published. Understanding the three-dimensional
structure of these molecules is paramount for rational drug design and the development of
novel materials.

Introduction to 2-Butenoates and their Significance

The 2-butenoate scaffold is a key structural motif in a wide range of biologically active
molecules and synthetic intermediates. The reactivity of the a,3-unsaturated ester functionality
allows for a variety of chemical transformations, making it a versatile building block in organic
synthesis. The substitution pattern on the butenoate backbone significantly influences its
chemical properties and biological activity. Therefore, a detailed understanding of the steric and
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electronic effects of different substituents, as revealed by crystallographic analysis, is of great
interest to the scientific community.

This guide will compare the crystallographic data of three distinct butenoate derivatives:
e (E)-ethyl 3-(2-(2,4-dinitrophenyl)hydrazono)butanoate

o methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate

e methyl 3-aminobut-2-enoate

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the selected butenoate
derivatives, providing a basis for a comparative analysis of their solid-state structures.
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methyl (Z)-3-((4-

E)-ethyl 3-(2-(2,4-
(E) yI3-(2-( fluorophenyl)

methyl 3-aminobut-

Parameter dinitrophenyl)hydr .
amino) but-2- 2-enoate[3]
azono)butanoate[1]
enoate[2]
Crystal System Monoclinic Monoclinic Monoclinic
Space Group P2i/c P2i/c P2i/c
Not explicitly stated in
a (A 4.5147(6) 6.5919(3)
abstract
Not explicitly stated in
b (A) 14.817(2) 15.9809(8)
abstract
Not explicitly stated in
c (A) 22.461(3) 10.1859(4)
abstract
a () 90 90 90
. Not explicitly stated in
B() 95.061(5) 105.3300(16)
abstract
y () 90 90 90
Not explicitly stated in Not explicitly stated in
Volume (A3) PACTY 1034.85 PACTEY
abstract abstract
. Not explicitly stated in 4 Not explicitly stated in

abstract

abstract

Analysis of Crystallographic Data:

All three compounds crystallize in the monoclinic crystal system with the space group P2i/c,

which is a common space group for organic molecules. The unit cell parameters vary

significantly, reflecting the different sizes and shapes of the molecules. For instance, the

presence of the bulky 2,4-dinitrophenyl group in (E)-ethyl 3-(2-(2,4-

dinitrophenyl)hydrazono)butanoate leads to a larger unit cell volume compared to the other

derivatives.
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A key feature in the crystal structure of methyl (Z2)-3-((4-fluorophenyl) amino) but-2-enoate is
the planarity of the nitrogen and fluorine atoms with the aromatic ring, while the aminopent-3-
en-2-one chain forms a separate plane, with a dihedral angle of 45.97° between the two
planes.[2] In contrast, methyl 3-aminobut-2-enoate is reported to be almost planar, with an
intramolecular N—H---O hydrogen bond forming an S(6) ring.[3] This intramolecular hydrogen
bonding plays a crucial role in stabilizing the planar conformation. In the crystal packing of
methyl 3-aminobut-2-enoate, intermolecular N—H:--O interactions link the molecules into
chains.[3]

The intermolecular interactions in (E)-ethyl 3-(2-(2,4-dinitrophenyl)hydrazono)butanoate have
been analyzed using Hirshfeld surface analysis, which provides insights into the forces
stabilizing the crystal structure.[1]

Experimental Protocols
Synthesis and Crystallization

The synthesis of these derivatives typically involves condensation reactions. Below are the
generalized synthetic procedures as described in the literature.

Synthesis of (E)-ethyl 3-(2-(2,4-dinitrophenyl)hydrazono)butanoate:

This compound was synthesized by the reflux of (2,4-dinitrophenyl)hydrazine with ethyl 3-
oxobutanoate in ethanol in the presence of acetic acid for 4 hours. The completion of the
reaction was monitored by Thin Layer Chromatography (TLC). The product was obtained by
pouring the reaction mixture onto crushed ice.[1] Single crystals suitable for X-ray diffraction
were grown from ethanol.[1]

Synthesis of methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate:

The synthesis of this derivative was achieved through the condensation reaction of 4-
fluoroaniline and ethyl acetoacetate, catalyzed by cobalt (II) chloride (CoClz) at room
temperature under solvent-free conditions.[2]

Synthesis of methyl 3-aminobut-2-enoate:
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While the specific synthesis is not detailed in the provided abstract, this compound is typically
synthesized through the reaction of methyl acetoacetate with ammonia or an ammonium salt.

Single-Crystal X-ray Diffraction

The determination of the crystal structure for these compounds involves the following general
workflow:

Synthesis & Crystallizatios X-ray Diffractio Structure Solution & Refinement
thesis a1 Mou @ Collec ion Structure Refinement Structure Validation
y Dn clomete ) (© g D M ds) (e.g., Least-Squares) (e.g., CIF check)

Click to download full resolution via product page

Experimental workflow for crystallographic analysis.

For methyl (2)-3-((4-fluorophenyl) amino) but-2-enoate, data were collected on a Bruker D8
Venture PHOTON l1I-14 diffractometer using MoKa radiation (A=0.71073 A).[2]

Computational Analysis

In addition to experimental X-ray diffraction, computational methods such as Density Functional
Theory (DFT) and Hirshfeld surface analysis are increasingly used to complement and
rationalize the experimental findings.

For (E)-ethyl 3-(2-(2,4-dinitrophenyl)hydrazono)butanoate, Hirshfeld surface analysis and
energy framework calculations were used to determine intermolecular interactions and
interaction energies.[1] The structure of the compound was also optimized using DFT
calculations to determine the HOMO-LUMO energy gap.[1]

Similarly, for methyl (Z2)-3-((4-fluorophenyl) amino) but-2-enoate, theoretical calculations using
DFT at the B3LYP/6-311+G(2d,3p) level were performed to analyze its structural properties.[2]
Global reactivity descriptors and intermolecular interactions were also investigated using
Hirshfeld Surface Analysis (HSA).[2]
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Computational chemistry workflow for structural analysis.

Conclusion

This comparative guide highlights the crystallographic features of three butenoate derivatives.
The available data demonstrates how different substituents on the butenoate core influence the
molecular conformation and crystal packing. The combination of single-crystal X-ray diffraction
with computational methods provides a powerful approach to understanding the structure-
property relationships in this important class of compounds. Further research to obtain
crystallographic data for a wider range of derivatives, including those of methyl (E)-3-chloro-2-
butenoate, would be highly valuable for the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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